

A Technical Guide to the Discovery and History of Iridium Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of iridium and its compounds. From its initial isolation in the early 19th century to the synthesis of groundbreaking organometallic complexes, this document details the key scientific milestones. It includes summaries of quantitative data, detailed historical experimental protocols, and visualizations of pivotal chemical processes to serve as a comprehensive resource for researchers in chemistry and drug development.

The Dawn of a New Element: The Discovery of Iridium

The journey of iridium began in 1803 with the English chemist Smithson Tennant.^[1] While investigating the black, insoluble residue of platinum ore that remained after dissolution in aqua regia (a mixture of nitric and hydrochloric acids), Tennant suspected the presence of a new element.^[1] At the time, this residue was commonly dismissed as graphite. Through a meticulous series of experiments involving alternating treatments with acids and alkalis, Tennant successfully isolated two new elements: iridium and osmium.^[1] He named the first "iridium" from the Greek word "iris," meaning rainbow, a nod to the vibrant and varied colors of its salts in solution.^{[1][2]} This discovery was formally announced to the Royal Society in 1804.

Early Challenges and Milestones

The initial years of iridium research were marked by the significant challenge of working with the element due to its extremely high melting point and hardness. It wasn't until 1813 that a group of chemists, including Humphry Davy, first melted iridium using a powerful battery array.

[\[1\]](#)

Early Iridium Compounds: Chlorides and Oxides

The first forays into the chemistry of iridium compounds were intrinsically linked to the processes of its extraction and purification. The striking colors of its salts, which gave the element its name, were primarily due to the formation of various chloride complexes in solution.

Iridium Chlorides

Following Tennant's discovery, notable chemists of the era, including Jöns Jacob Berzelius and Louis Nicolas Vauquelin, began to investigate the properties of iridium and its compounds. One of the earliest documented methods for iridium extraction, which involved the formation of its chloride complexes, was published by Friedrich Wöhler in 1833.[\[2\]](#) The deliberate synthesis and characterization of specific iridium chlorides, such as iridium(III) chloride (IrCl_3) and iridium(IV) chloride (IrCl_4), evolved throughout the 19th century.[\[2\]](#)

This protocol, based on Wöhler's early 19th-century work, outlines a foundational method for the extraction of iridium, which involves the formation of iridium chloride complexes.[\[2\]](#)

Objective: To separate iridium from the insoluble residue of platinum ore.

Materials:

- Insoluble residue from platinum ore digestion
- Sodium chloride (NaCl)
- Chlorine gas (Cl_2)
- Water
- Hydrochloric acid (HCl)

Procedure:

- Fusion: The insoluble platinum ore residue was mixed with sodium chloride.
- Chlorination: The mixture was heated to a high temperature in a stream of chlorine gas. This process converted the iridium metal into sodium hexachloroiridate(IV) ($\text{Na}_2[\text{IrCl}_6]$), a water-soluble salt.
- Dissolution: The resulting fused mass was cooled and then dissolved in water.
- Acidification: The aqueous solution was then acidified with hydrochloric acid, leading to the formation of various chloro-iridium complexes.
- Precipitation and Separation: Through controlled adjustments of pH and the addition of other reagents, iridium could be selectively precipitated, separating it from osmium and other platinum group metals.

Caption: Wöhler's 19th-century iridium extraction workflow.

Iridium Oxides

Iridium(IV) oxide (IrO_2), a blue-black solid, is the most well-characterized oxide of iridium. Early synthetic methods involved the direct oxidation of iridium powder at high temperatures.

This protocol is based on early 20th-century methods for the synthesis of iridium dioxide.

Objective: To synthesize iridium(IV) oxide from iridium metal.

Materials:

- Fine iridium powder ("iridium black")
- Oxygen gas (O_2) or air
- Combustion tube
- Furnace

Procedure:

- Preparation: A sample of finely divided iridium powder was placed in a combustion tube.

- Oxidation: The tube was heated to approximately 600-700 °C in a steady stream of oxygen or air.
- Reaction: The iridium metal was oxidized to form iridium(IV) oxide.
- Cooling and Collection: The apparatus was cooled, and the resulting blue-black powder of IrO_2 was collected.

The Organometallic Revolution: Vaska's Complex and Crabtree's Catalyst

The mid-20th century witnessed a surge in organometallic chemistry, and iridium complexes played a pivotal role in this revolution. The discovery of Vaska's complex and Crabtree's catalyst, in particular, opened up new frontiers in catalysis and the understanding of chemical bonding and reactivity.

Vaska's Complex

In 1961, Lauri Vaska and J. W. DiLuzio reported the synthesis of trans-chlorocarbonylbis(triphenylphosphine)iridium(I), now famously known as Vaska's complex. This square planar, 16-electron complex was remarkable for its ability to undergo oxidative addition with a variety of small molecules, such as H_2 , O_2 , and alkyl halides. This reactivity provided a foundational understanding of the elementary steps in many catalytic processes.

The following protocol is adapted from the original 1961 publication by Vaska and DiLuzio.

Objective: To synthesize trans-chlorocarbonylbis(triphenylphosphine)iridium(I).

Materials:

- Iridium(III) chloride hydrate ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$)
- Triphenylphosphine (PPh_3)
- Dimethylformamide (DMF) as a solvent and carbonyl source
- Aniline (as a reaction accelerator, optional)

- Nitrogen gas (N_2) atmosphere

Procedure:

- Reaction Setup: A solution of iridium(III) chloride hydrate and an excess of triphenylphosphine in dimethylformamide was prepared in a flask under a nitrogen atmosphere.
- Heating: The mixture was heated to reflux. During this process, the triphenylphosphine acts as both a ligand and a reducing agent, and the DMF decomposes to provide the carbonyl ligand.
- Crystallization: Upon cooling, the bright yellow, crystalline Vaska's complex precipitated from the solution.
- Isolation and Purification: The product was isolated by filtration, washed, and dried.

Caption: Oxidative addition of H_2 to Vaska's complex.

Crabtree's Catalyst

In 1977, Robert H. Crabtree and his colleagues developed a highly active iridium-based catalyst for hydrogenation reactions.^[2] Now known as Crabtree's catalyst, $[Ir(COD)(PCy_3)(py)]PF_6$ (where COD = 1,5-cyclooctadiene, PCy₃ = tricyclohexylphosphine, and py = pyridine) proved to be particularly effective for the hydrogenation of sterically hindered and tri- and tetrasubstituted alkenes, substrates that were challenging for existing catalysts like Wilkinson's catalyst.

The following is a generalized protocol based on the work of Crabtree and his coworkers.

Objective: To synthesize $[Ir(COD)(PCy_3)(py)]PF_6$.

Materials:

- Cyclooctadiene iridium(I) chloride dimer, $[(COD)IrCl]_2$
- Tricyclohexylphosphine (PCy₃)

- Pyridine (py)
- Ammonium hexafluorophosphate (NH_4PF_6)
- Acetone or a similar solvent

Procedure:

- Ligand Exchange: The cyclooctadiene iridium(I) chloride dimer was reacted with tricyclohexylphosphine and pyridine in a suitable solvent like acetone.
- Anion Metathesis: Ammonium hexafluorophosphate was then added to the reaction mixture. This resulted in the precipitation of the desired product with the hexafluorophosphate counteranion.
- Isolation: The resulting orange, air-stable solid was isolated by filtration, washed, and dried.

Caption: Hydrogenation cycle of Crabtree's catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and properties of iridium and its seminal compounds.

Property	Value
Iridium	
Year of Discovery	1803
Discoverer	Smithson Tennant
Atomic Number	77
Atomic Weight	192.22
Melting Point	2446 °C
Boiling Point	4428 °C
Density	22.56 g/cm ³
Vaska's Complex	
Year of Discovery	1961
Discoverers	Lauri Vaska, J. W. DiLuzio
Formula	trans-[IrCl(CO)(PPh ₃) ₂]
Appearance	Bright yellow crystalline solid
Key IR peak (vCO)	~1967 cm ⁻¹
Crabtree's Catalyst	
Year of Discovery	1977
Discoverers	Robert H. Crabtree, et al.
Formula	[Ir(COD)(PCy ₃)(py)]PF ₆
Appearance	Orange solid
Key Application	Hydrogenation of hindered alkenes

Compound	Formula	Oxidation State of Ir	Color	Key Historical Significance
Iridium(III) Chloride Hydrate	$\text{IrCl}_3 \cdot x\text{H}_2\text{O}$	+3	Dark Green	Common starting material in iridium chemistry.
Iridium(IV) Chloride	IrCl_4	+4	Brownish-black	Formed in early extraction processes.
Iridium(IV) Oxide	IrO_2	+4	Blue-black	The most stable oxide of iridium.
Vaska's Complex	trans- $[\text{IrCl}(\text{CO})(\text{PPh}_3)_2]$	+1	Yellow	Pioneering example of oxidative addition.
Crabtree's Catalyst	$[\text{Ir}(\text{COD})(\text{PCy}_3)(\text{py})]\text{PF}_6$	+1	Orange	Highly active catalyst for hydrogenation.

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Iridium Compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158598#discovery-and-history-of-iridium-compounds>

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